N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide
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Overview
Description
The compound "N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses a compound with a dimethylaminoethyl group attached to an indole ring and a fluorobenzamide moiety, which is indicative of a structure that might share some pharmacological properties with the compound . The second paper describes a benzamide derivative with a hydroxy-dimethylethyl group, which suggests a focus on benzamide derivatives with various substituents and their potential applications . The third paper explores a series of benzamide derivatives with dialkylaminoethoxy groups, which are structurally related to the compound of interest and are evaluated for their pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different amines with benzoyl chlorides or benzoic acids to form the corresponding benzamide derivatives. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives is based on structural modification of metoclopramide, a known gastrointestinal prokinetic agent . These methods could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques allow for the determination of the molecular geometry, functional groups, and overall molecular conformation. The presence of substituents such as dimethylamino groups and fluorine atoms can significantly influence the molecular structure and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, especially those that involve the amide functional group. The N,O-bidentate directing group present in some benzamide derivatives makes them suitable for metal-catalyzed C–H bond functionalization reactions . This property could be explored for the compound to modify its structure and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The pharmacological profile, including gastrointestinal prokinetic and antiemetic activities, is also a key aspect of the chemical properties of these compounds . Understanding these properties is essential for the development of new therapeutic agents.
Scientific Research Applications
Synthetic Opioids and Psychoactive Compounds
Research on synthetic opioids, such as U-47700, a compound with structural similarities to the query chemical, has highlighted the significance of novel synthetic opioid receptor agonists. These substances, developed primarily for their euphoric effects, have also found relevance in understanding opioid receptor interactions and the development of pain management strategies. The detailed review by Sharma et al. (2018) emphasizes the chemistry and pharmacology of non-fentanyl novel synthetic opioids, providing a basis for exploring the pharmacological properties and potential therapeutic applications of related benzamides (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Psychotropic Effects of Hallucinogens
Investigations into serotonergic hallucinogens, including tryptamines and related compounds, have shed light on their profound effects on perception and cognition. This research, reviewed by Halberstadt (2017), provides insights into the mechanism of action of these compounds, mediated by 5-HT2A receptor activation, and their potential therapeutic applications in treating psychiatric disorders (Halberstadt, 2017).
Metformin's Diverse Applications
Although not directly related to N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide, research on metformin, a synthetic derivative of guanidine, illustrates the broad potential applications of synthetic compounds in medicine. Studies highlight metformin's roles beyond its primary use in diabetes management, including its cardio- and nephro-protective properties, antiproliferative, antifibrotic, antioxidant effects, and potential in treating autoimmune diseases. This demonstrates the wide-ranging scientific and therapeutic interests in synthetic compounds (Ursini, Russo, Pellino, d'Angelo, Chiaravalloti, De Sarro, Manfredini, & De Giorgio, 2018).
Mechanism of Action
The pharmacokinetics of such compounds can vary widely, depending on their chemical structure and the specific biological system they interact with. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
N-(dimethylaminomethylidene)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c1-14(2)6-13-10(15)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKIKVNZVWUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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